2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide
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Overview
Description
2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide is an organic compound that features a benzamide core substituted with an ethylsulfanyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide typically involves multiple steps:
Formation of the furan ring: Starting from furfural, the furan ring can be synthesized through a series of reactions including reduction and cyclization.
Introduction of the ethylsulfanyl group: This step involves the substitution of a suitable leaving group with an ethylsulfanyl group, often using ethylthiol and a base.
Coupling with benzamide: The final step involves coupling the furan derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles like bromine or nitronium ions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydrofuran derivatives
Substitution: Halogenated or nitrated benzamides
Scientific Research Applications
2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfur-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide would depend on its specific application:
Pharmacological Effects: If used as a drug, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Biological Pathways: It could influence various biological pathways, potentially affecting processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide
- 2-(ethylsulfanyl)-N-[1-(thiophen-2-yl)propan-2-yl]benzamide
- 2-(ethylsulfanyl)-N-[1-(furan-2-yl)butan-2-yl]benzamide
Uniqueness
2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide is unique due to the combination of its ethylsulfanyl group and furan ring, which confer distinct chemical properties and potential biological activities compared to its analogs .
Properties
IUPAC Name |
2-ethylsulfanyl-N-[1-(furan-2-yl)propan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-20-15-9-5-4-8-14(15)16(18)17-12(2)11-13-7-6-10-19-13/h4-10,12H,3,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLZBZBRCOPOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC(C)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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